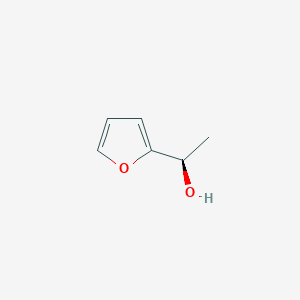
(R)-4-N-Boc-piperazine-2-carboxylic acid methyl ester
Vue d'ensemble
Description
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates
The study presented in paper focuses on the development of novel heterocyclic amino acids, specifically methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. These compounds were synthesized for use as achiral and chiral building blocks. The synthesis process began with the conversion of piperidine-4-carboxylic and (R)- and (S)-piperidine-3-carboxylic acids into their corresponding β-keto esters. These esters were then treated with N,N-dimethylformamide dimethyl acetal to produce β-enamine diketones. The diketones underwent a reaction with various N-mono-substituted hydrazines to yield the target compounds. The study also explored the N-alkylation of tautomeric NH-pyrazoles with alkyl halides to produce 3-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. The structural confirmation of these novel compounds was achieved through 1H-, 13C-, and 15N-NMR spectroscopy and HRMS.
A Novel C(2)-symmetric 2,6-diallylpiperidine Carboxylic Acid Methyl Ester
In paper , the research delves into the synthesis of a C(2)-symmetric 2,6-diallylpiperidine 1-carboxylic acid methyl ester, which is considered a promising chiral building block for the synthesis of piperidine-related alkaloids. The synthesis pathway involved a double asymmetric allylboration of glutaraldehyde, followed by aminocyclization and carbamation. The desymmetrization of the compound was a key step, achieved through intramolecular iodocarbamation. This process highlights the potential of this compound in the synthesis of complex piperidine alkaloids.
Synthesis and Biological Activity of a Series of Aspartate Transcarbamoylase Inhibitors
The research in paper explores the synthesis of N-substituted diethyl aspartates and N-substituted-3-oxo-1,4-piperazine-2-acetic acid esters as potential inhibitors of aspartate transcarbamoylase. The synthesis of the 3-oxo-1,4-piperazine-2-acetic acid esters involved the addition of ethylene diamine to diethyl maleate, followed by cyclization. The study found that a two-carbon distance between the nitrogen and a reactive function yielded the best activity for antimicrobial, antienzyme, or tumor cell specificity. The compounds exhibited significant antimicrobial activity against various microorganisms and showed specificity against several tumor cell lines. The introduction of planar phenyl substituents was found to lower inhibitory activity.
Applications De Recherche Scientifique
Role in Drug Development
(R)-4-N-Boc-piperazine-2-carboxylic acid methyl ester serves as a crucial intermediate in the synthesis of various piperazine derivatives, which are prominent in the rational design of drugs. Piperazine, a six-membered nitrogen-containing heterocycle, is significant due to its presence in a wide range of drugs with diverse therapeutic uses, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory agents, among others. Modification of the substitution pattern on the piperazine nucleus facilitates a recognizable difference in the medicinal potential of the resultant molecules, highlighting the flexibility of piperazine as a scaffold in drug discovery. This adaptability supports the emergence of piperazine-based molecules as pharmacophores, suggesting their potential in designing drug-like elements for various diseases (Rathi et al., 2016).
Therapeutic Investigations
The exploration of piperazine derivatives, including those derived from (R)-4-N-Boc-piperazine-2-carboxylic acid methyl ester, has led to significant therapeutic investigations. These studies have unveiled the potential of piperazine-based molecules against a range of conditions, particularly in the realm of central nervous system (CNS) disorders, cancer, and infectious diseases. For instance, piperazine analogues have shown promise in anti-mycobacterial activity, especially against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This underlines the scaffold's utility in developing safer, selective, and cost-effective anti-mycobacterial agents, addressing the need for new treatments in the face of rising drug resistance (Girase et al., 2020).
Safety And Hazards
The safety and hazards associated with a compound depend on its specific properties. For example, some methyl esters may be harmful if inhaled, absorbed through the skin, or swallowed . They may also cause eye irritation . It’s important to handle such compounds with appropriate personal protective equipment and to ensure adequate ventilation .
Orientations Futures
Propriétés
IUPAC Name |
1-O-tert-butyl 3-O-methyl (3R)-piperazine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-6-5-12-8(7-13)9(14)16-4/h8,12H,5-7H2,1-4H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKAHFCVKNRRBU-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN[C@H](C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424918 | |
| Record name | 1-tert-Butyl 3-methyl (3R)-piperazine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-N-Boc-piperazine-2-carboxylic acid methyl ester | |
CAS RN |
438631-77-7 | |
| Record name | 1-(1,1-Dimethylethyl) 3-methyl (3R)-1,3-piperazinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=438631-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-tert-Butyl 3-methyl (3R)-piperazine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-Butyl 3-methyl (3R)-piperazine-1,3-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![(R)-1,4-Diazabicyclo[4.3.0]nonane](/img/structure/B152131.png)